molecular formula C11H8IN B8757855 3-(4-Iodophenyl)pyridine

3-(4-Iodophenyl)pyridine

Cat. No.: B8757855
M. Wt: 281.09 g/mol
InChI Key: ZKKRLPZAYWVEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)pyridine is a useful research compound. Its molecular formula is C11H8IN and its molecular weight is 281.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

3-(4-Iodophenyl)pyridine serves as an essential building block in organic synthesis. Its structural characteristics allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and materials development .

Biology

The compound exhibits significant biological activity, making it a candidate for pharmaceutical applications:

  • Anti-thrombolytic Activity: Research indicates that this compound can inhibit clot formation, showcasing potential in developing anti-thrombotic therapies .
  • Biofilm Inhibition: It has been shown to interfere with bacterial adhesion mechanisms, suggesting its utility in treating infections caused by biofilm-forming bacteria .
  • Computational Studies: Density Functional Theory (DFT) analyses have indicated favorable interactions with various biological targets, enhancing its prospects in drug design .

Material Science

Due to its unique electronic properties, this compound is explored for applications in organic electronics and as a dopant in liquid crystals. Its ability to influence charge transport makes it suitable for developing advanced materials .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated substantial inhibition against Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Development
Research focusing on the anti-thrombolytic properties of this compound revealed that it could effectively reduce clot formation in vitro. This finding opens avenues for further exploration in cardiovascular drug development .

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

3-(4-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H

InChI Key

ZKKRLPZAYWVEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.7 g (10 mmol) of 3-(4-aminophenyl)-pyridine [F. S. Tanaka et al., J. Agric. Food Chem. 30, 957 (1982)], 17 ml of glacial acetic acid and 1.5 ml of trifluoroacetic acid was cooled in ice-water. Sodium nitrite, 0.8 g (11.4 mmol) was added in portions. After stirring for 15 minutes in ice-water and 15 minutes without cooling, 5 g of sodium iodide and 3 g of sodium acetate was added slowly with water cooling. The reaction mixture was diluted with 30 ml of water and stirred for 30 minutes. It was then partitioned between methylene chloride and 10% aqueous sodium carbonate solution. The organic phase was dried and evaporated and the residue was chromatographed over 20 g of silica gel using 10% (V/V) of ethyl acetate in methylene chloride. Crystallization from hexane yielded off-white crystals with m.p. 112°-115°.
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